1-Pentofuranosyl-1h-1,2,4-triazole
Description
Contextualization within the Broader Class of Nucleoside Analogs in Chemical Biology and Medicinal Chemistry
Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. news-medical.net These analogs typically feature modifications to the nucleobase or the sugar moiety, which allows them to interfere with various biological processes, particularly nucleic acid synthesis. news-medical.net This interference is the basis for their therapeutic applications, primarily as antiviral and anticancer agents. rsc.org
In medicinal chemistry, the design and synthesis of nucleoside analogs is a crucial area of research. By altering the structure of natural nucleosides, scientists can create molecules that are recognized by viral or cellular enzymes but, once incorporated into a growing DNA or RNA strand, act as chain terminators, halting replication. news-medical.net The 1,2,4-triazole (B32235) nucleus is a particularly important pharmacophore in this context due to its stability to metabolism and its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological receptors. researchgate.net The polar nature of the triazole ring can also enhance the solubility of the resulting drug candidate. researchgate.net
Historical Development and Significance of 1,2,4-Triazole-Containing Nucleosides
The development of nucleoside analogs dates back to the mid-20th century. A pivotal moment in the history of 1,2,4-triazole-containing nucleosides was the synthesis of Ribavirin (B1680618) (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) by Witkowski and colleagues. news-medical.net This compound demonstrated broad-spectrum antiviral activity against a wide range of both DNA and RNA viruses. news-medical.net
The discovery of Ribavirin spurred further research into other 1,2,4-triazole nucleosides, leading to the synthesis of a diverse array of analogs. tandfonline.comnih.gov These efforts have been aimed at improving antiviral and anticancer efficacy, as well as understanding the structure-activity relationships (SAR) that govern their biological effects. nih.gov The SAR studies on 3(5)-substituted 1,2,4-triazole nucleosides have revealed a strong correlation between the nature of the substituent at the 3 or 5 position of the triazole ring and the level of biological activity. nih.gov
Structural Elucidation and Naming Conventions for 1-Pentofuranosyl-1H-1,2,4-triazole
The core structure of this compound consists of a five-membered pentofuranose (B7776049) sugar ring attached to a 1H-1,2,4-triazole ring. The "pentofuranosyl" designation indicates a five-carbon sugar in a furanose (five-membered ring) form. A prominent and well-studied example is where the pentofuranose is D-ribose, forming 1-β-D-ribofuranosyl-1H-1,2,4-triazole.
The International Union of Pure and Applied Chemistry (IUPAC) name for the well-known analog Ribavirin, which features a carboxamide group at the 3-position of the triazole ring, is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide. sigutlabs.commanchesterorganics.com The stereochemical descriptors (2R, 3R, 4S, 5R) define the specific spatial arrangement of the hydroxyl groups and the hydroxymethyl group on the tetrahydrofuran (B95107) (oxolane) ring, which corresponds to the β-D-ribofuranosyl configuration. sigutlabs.commanchesterorganics.com The "1H" in 1H-1,2,4-triazole indicates that the hydrogen atom is attached to the nitrogen at position 1 of the triazole ring.
The structure of these nucleosides is crucial for their biological activity. Structure-activity relationship studies have shown that the 1,2,4-triazole ring, the carboxamide group (in the case of Ribavirin and its derivatives), and the β-D-ribofuranosyl moiety are all important for antiviral activity. news-medical.net
Overview of Research Trajectories for this compound and its Analogs
Research on this compound and its analogs has followed several key trajectories, primarily focused on the development of new therapeutic agents.
Antiviral Research: A significant portion of research has been dedicated to synthesizing and evaluating new analogs for their antiviral properties against a wide range of viruses. rsc.orgnih.gov This includes modifications at various positions of the triazole ring and the sugar moiety to enhance activity and reduce toxicity. tandfonline.comnih.gov For instance, the synthesis of 5-alkylvinyl-1,2,4-triazole nucleosides has been explored to understand the impact of substituents at the 5th position on antitumor activity. nih.gov
Anticancer Research: More recently, there has been growing interest in the anticancer potential of 1,2,4-triazole nucleosides. rsc.orgresearchgate.net Novel derivatives are being developed and tested for their ability to inhibit the proliferation of cancer cells. rsc.org Some studies have focused on creating analogs that can induce both apoptosis and autophagy in cancer cells. rsc.org
Synthetic Methodologies: Another important research area is the development of more efficient and stereoselective methods for synthesizing these complex molecules. This includes both chemical and chemoenzymatic approaches. mdpi.com Enzymatic synthesis, using enzymes like purine (B94841) nucleoside phosphorylase, has shown promise in overcoming some of the challenges of traditional chemical synthesis. mdpi.com
Below is a table summarizing key research findings for analogs of this compound:
| Compound/Analog | Research Focus | Key Findings |
| Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) | Antiviral Activity | Broad-spectrum activity against many DNA and RNA viruses. news-medical.net |
| 5-Alkylvinyl-1,2,4-triazole Nucleosides | Anticancer Activity | Structure-activity relationship studies showed that a coplanar aromatic motif in the 5-substituent is important for anticancer activity. nih.gov |
| Novel 1,2,4-Triazole Nucleoside Analogs | Anticancer Activity | Derivatives developed via "terminal N,N-dimethylation" showed improved anticancer activity through dual mechanisms of apoptosis and autophagy. rsc.org |
| Isosteric Ribavirin Analogs | Antiviral Activity | Some synthesized analogs showed significant antiviral action against Hepatitis C virus, Herpes Simplex virus, and Influenza A virus. nih.gov |
Structure
3D Structure
Properties
CAS No. |
24806-93-7 |
|---|---|
Molecular Formula |
C7H11N3O4 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-(1,2,4-triazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C7H11N3O4/c11-1-4-5(12)6(13)7(14-4)10-3-8-2-9-10/h2-7,11-13H,1H2 |
InChI Key |
HZCAHMRRMINHDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structural Biology of 1 Pentofuranosyl 1h 1,2,4 Triazole and Its Analogs
Conformational Analysis of the Pentofuranosyl Moiety and its Influence on Molecular Interactions
The pentofuranosyl ring, a five-membered sugar ring, is a key component of 1-pentofuranosyl-1H-1,2,4-triazole and its analogs. The flexibility of this ring allows it to adopt various conformations, which in turn significantly influences how the molecule binds to its target. The conformation of the pentofuranosyl moiety is primarily described by the puckering of the ring and the torsion angle around the glycosidic bond, which connects the sugar to the triazole base.
Computational studies have shown that the pentofuranosyl ring can exist in different "northern" and "southern" conformations. explorationpub.com These conformers can exhibit distinct binding affinities for receptors. explorationpub.com The nature of the substituents on the pentofuranosyl ring can also influence its preferred conformation and hydrogen bonding patterns between the base and the sugar. nih.gov For instance, the presence of a 2'-hydroxyl group on the adenosine (B11128) moiety is crucial for the formation of poly(ADP-ribose) (PAR). explorationpub.com However, NAD+ derivatives lacking this group can still be incorporated into PAR in the presence of NAD+. explorationpub.com
The conformation of the molecule is a critical factor in its interaction with a molecular target. mdpi.com For example, in the case of the antiviral drug ribavirin (B1680618), which has a 1,2,4-triazole-3-carboxamide base, molecular modeling studies suggest that only the anti or high anti glycosyl conformations can mimic the natural nucleoside inosine. nih.gov This highlights the importance of the sugar's conformation in dictating the molecule's biological mimicry and subsequent activity.
Role of the 1,2,4-Triazole (B32235) Base in Ligand-Target Recognition
The 1,2,4-triazole ring is metabolically stable and can confer target selectivity. pensoft.net Its ability to act as a bioisostere for other chemical groups, such as amides, esters, and carboxylic acids, makes it a valuable component in drug design. nih.gov For example, in the context of adenosine receptor antagonists, the 1,2,4-triazole moiety plays a key role in binding to the receptor. nih.gov
The structure of the heterocyclic base is critical for the inhibition of enzymes like PARP-1. explorationpub.com The carboxamide group, often found in PARP-1 inhibitors, is a key structural motif, and the 1,2,4-triazole ring can be a part of this pharmacophore. explorationpub.com The versatility of the 1,2,4-triazole ring allows for the synthesis of a diverse range of derivatives with a broad spectrum of biological activities, including anticancer, antifungal, and antiviral properties. researchgate.netnih.gov
Stereochemistry and Enantiomeric Purity in Modulating Biological Response
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action. For chiral molecules like this compound, which have non-superimposable mirror images called enantiomers, the specific stereoisomer can have a profound impact on biological activity.
The synthesis of nucleoside analogs often results in a mixture of anomers (α and β isomers), which differ in the configuration at the anomeric carbon of the sugar. The anomeric configuration of C-nucleosides, where the base is attached via a carbon-carbon bond, can be established using techniques like 1H NMR, NOEDS, and ROESY. nih.gov For example, L-ribose, the mirror image of D-ribose, is expected to exhibit the opposite lowest energy conformation to its D-ribose counterpart when attached at the N1-position. explorationpub.com
The enantiomeric purity of a drug is crucial, as different enantiomers can have different pharmacological effects. One enantiomer may be therapeutically active, while the other may be inactive or even cause adverse effects. Therefore, the synthesis of enantiomerically pure compounds is a significant goal in medicinal chemistry.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Triazole Nucleosides
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. wisdomlib.org These models are invaluable in medicinal chemistry for predicting the activity of new compounds, thereby reducing the need for extensive and time-consuming experimental testing. wisdomlib.org
QSAR studies on 1,2,4-triazole derivatives have been conducted for various biological activities, including anticancer and antifungal effects. physchemres.orgfrontiersin.org These studies typically involve generating a set of molecular descriptors that quantify various aspects of the molecules' structure, such as their physicochemical, electronic, and topological properties. nih.gov
For instance, a QSAR study on the anti-pancreatic cancer activity of 1,2,4-triazole derivatives utilized methods like multiple linear regression (MLR) and artificial neural networks (ANN) to build predictive models. physchemres.org Another study on triazole fungicides as aromatase inhibitors developed a QSAR model that successfully predicted their inhibitory capacity. nih.gov These models can provide insights into the key molecular features that govern the biological activity of triazole nucleosides, guiding the design of more potent and selective therapeutic agents. wisdomlib.orgmdpi.comscilit.com
Table 1: Examples of QSAR Models for Triazole Derivatives
| Biological Activity | Model Type | Key Descriptors | Reference |
| Anti-pancreatic cancer | MLR, MNLR, ANN | Not specified | physchemres.org |
| Aromatase inhibition | Stepwise regression | EHomo, logD, NHBD | nih.gov |
| Antifungal activity | CoMFA | Not specified | frontiersin.org |
| Antimalarial activity | MLR, kNN, SVR, RFR | npr1, pmi3, slogP, vsurf-CW2, vsurf-W2 | mdpi.comscilit.com |
This table is for illustrative purposes and does not represent an exhaustive list of all QSAR studies on triazole nucleosides.
Computational Approaches to Elucidate Structure-Activity Correlations
In addition to QSAR, various other computational methods are employed to understand the structure-activity relationships of 1,2,4-triazole nucleosides at a molecular level. These approaches include molecular docking and molecular dynamics (MD) simulations.
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. nih.govdntb.gov.ua This method helps in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net For example, molecular docking studies have been used to investigate the binding of 1,2,4-triazole derivatives to targets like cyclooxygenase-2 (COX-2) and the cytochrome P450 CYP121 enzyme in Mycobacterium tuberculosis. mdpi.comnih.gov
Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This can reveal conformational changes and the stability of interactions that are not apparent from static docking poses.
These computational approaches, often used in conjunction with experimental data, are powerful tools for rational drug design. They allow for the virtual screening of large compound libraries, the optimization of lead compounds, and the elucidation of the molecular basis of drug action.
Mechanistic Insights into the Biological Actions of 1 Pentofuranosyl 1h 1,2,4 Triazole Analogs
Intracellular Metabolic Activation: Phosphorylation Dynamics by Kinases (Viral and Host)
Upon entry into the host cell, 1-pentofuranosyl-1H-1,2,4-triazole analogs are biologically inert and require metabolic activation through phosphorylation to exert their antiviral effects. This process is initiated by host cell kinases, which sequentially add phosphate groups to the ribose moiety of the nucleoside analog.
The initial and rate-limiting step in this activation cascade is the conversion of the analog to its 5'-monophosphate form. nih.gov This reaction is primarily catalyzed by the host enzyme adenosine (B11128) kinase. nih.govnih.gov Subsequently, other host nucleoside monophosphate and diphosphate kinases further phosphorylate the monophosphate derivative to its diphosphate and triphosphate forms. nih.gov The triphosphate metabolite is the predominant and most active form, responsible for many of the direct antiviral actions. nih.govdrugbank.com In most cell types, the concentration of the triphosphate form can be 20 to 100 times higher than that of the monophosphate form. nih.gov
Interactions with Host and Viral Enzymes
The phosphorylated metabolites of this compound analogs interact with and inhibit both viral and host enzymes that are critical for viral replication and survival.
The triphosphate form of this compound analogs, such as Ribavirin (B1680618) triphosphate (RTP), acts as a competitive inhibitor of viral RNA-dependent RNA polymerases. drugbank.comnews-medical.net As a structural mimic of natural purine (B94841) nucleosides like adenosine and guanosine (B1672433), RTP competes with the natural nucleoside triphosphates (e.g., ATP and GTP) for the nucleotide-binding site on the viral polymerase. nih.govnih.gov
The binding of RTP to the polymerase can lead to several outcomes that inhibit viral replication:
Chain Termination: In some viruses, the incorporation of the analog into the growing viral RNA chain can act as a chain terminator, preventing further elongation of the RNA strand. nih.govnews-medical.net
Inhibition of Elongation: Even if not acting as an absolute chain terminator, the presence of the analog in the template can significantly slow down the rate of RNA synthesis, leading to the formation of stalled elongation complexes. nih.govacs.org
Direct inhibition of viral polymerases by RTP has been demonstrated for a number of viruses, including influenza virus, vesicular stomatitis virus, and hepatitis C virus. nih.govnews-medical.net
A primary mechanism of action for this compound analogs is the induction of "error catastrophe" or lethal mutagenesis. news-medical.netnih.gov This occurs when the viral mutation rate is increased to a level that is incompatible with the survival of the viral population. pasteur.fr
Ribavirin triphosphate is incorporated into the viral RNA by the viral polymerase. nih.gov Due to its ambiguous base-pairing properties, RTP can pair with either cytidine or uridine with similar efficiency. drugbank.com This promiscuous base pairing introduces a high number of mutations into the replicating viral genome. acs.org The accumulation of these mutations throughout the genome leads to the synthesis of non-functional viral proteins and ultimately results in a loss of viral infectivity and viability. nih.govpatsnap.com This mechanism is particularly effective against RNA viruses, which already have naturally high mutation rates due to the low fidelity of their RNA-dependent RNA polymerases. pasteur.fr
The monophosphate form of this compound analogs is a potent competitive inhibitor of the host enzyme inosine monophosphate dehydrogenase (IMPDH). nih.govnih.gov IMPDH is a key enzyme in the de novo synthesis of guanine nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor for guanosine triphosphate (GTP). nih.gov
By inhibiting IMPDH, the analog monophosphate depletes the intracellular pool of GTP. nih.govdrugbank.com This has several downstream effects that are detrimental to viral replication:
It limits the availability of GTP, an essential building block for viral RNA synthesis. nih.gov
The reduction in GTP levels can enhance the incorporation of the analog triphosphate into the viral RNA, as the ratio of the analog to the natural nucleotide is increased. nih.gov
A decline in GTP can also lead to a decrease in viral protein synthesis. drugbank.com
The antiviral effect of IMPDH inhibition can be reversed by the addition of guanosine, further confirming this mechanism of action. nih.gov
Table 1: Overview of Enzymatic Interactions and Their Consequences
| Metabolite | Target Enzyme | Mechanism of Action | Consequence for Virus |
|---|---|---|---|
| Triphosphate Form | Viral RNA Polymerase | Competitive inhibition with ATP and GTP | Inhibition of RNA synthesis, chain termination |
| Triphosphate Form | Viral RNA Polymerase | Incorporation into viral RNA, ambiguous base-pairing | Lethal mutagenesis (error catastrophe) |
| Monophosphate Form | Inosine Monophosphate Dehydrogenase (IMPDH) | Competitive inhibition with IMP | Depletion of intracellular GTP pools, reduced viral RNA and protein synthesis |
Modulation of Cellular Signaling Pathways
Beyond its direct antiviral effects, this compound analogs can also modulate the host's immune response, creating an environment that is less favorable for viral persistence.
Analogs such as Ribavirin have been shown to have immunomodulatory effects by promoting a shift in the T-helper (Th) cell response from a Th2 to a Th1 phenotype. drugbank.comnih.gov This is characterized by an enhanced production of Type 1 cytokines, such as interleukin-2 (IL-2), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), while suppressing the production of Type 2 cytokines like IL-4, IL-5, and IL-10. nih.gov
A robust Th1 response is critical for effective cell-mediated immunity against intracellular pathogens like viruses. nih.gov By promoting a Type 1 cytokine profile, these analogs can enhance the host's ability to clear viral infections. patsnap.comnih.gov This immunomodulatory property may explain the synergistic effect observed when these analogs are used in combination with interferon therapy. nih.gov
Investigational Biological Activities of 1 Pentofuranosyl 1h 1,2,4 Triazole Analogs in Pre Clinical Models
Antiviral Efficacy Across Diverse Viral Families (e.g., RNA and DNA Viruses: Flaviviruses, Influenza, Coronaviruses, Respiratory Syncytial Virus, Herpes Simplex Virus)
The 1,2,4-triazole (B32235) nucleoside analogs, particularly Ribavirin (B1680618), have demonstrated a broad spectrum of antiviral activity against both RNA and DNA viruses. nih.gov The mechanism of action is often multifaceted, with compounds potentially acting as mimics of the purine (B94841) guanosine (B1672433) cycle. nih.gov
RNA Viruses:
Influenza: Ribavirin has shown effectiveness against influenza A and B virus strains in murine models. nih.gov It works by inhibiting the growth of the virus in the lungs, which correlates with a suppression of lung consolidation. nih.gov Studies have demonstrated that treatment can delay the attainment of maximum viral titers. nih.gov Other synthesized 1,2,4-triazole derivatives have also been identified as potential candidates for developing drugs against influenza A (H1N1) viruses. nih.gov
Coronaviruses: The potential use of Ribavirin for treating coronaviruses has been evaluated. nih.gov
Respiratory Syncytial Virus (RSV): Taribavirin, another triazole-based nucleoside, is indicated for severe RSV infections. nih.gov
Other RNA Viruses: Preclinical studies have shown that pyrazofurin, a related C-nucleoside analog, markedly inhibits the in vitro replication of several RNA viruses, including Rift Valley fever, Venezuelan equine encephalomyelitis, Sandfly, Pichinde, and Lassa viruses. dtic.mil
DNA Viruses:
Herpes Simplex Virus (HSV): Ribavirin exhibits activity against herpes type 1 and 2 viruses. nih.gov Isosteric analogs of acyclovir that incorporate the 1,2,4-triazole ring have been synthesized and have shown activity against herpes simplex type 1 virus. nih.gov
The table below summarizes the antiviral activity of selected 1,2,4-triazole analogs against various viral families.
| Compound/Analog Class | Virus Family | Specific Virus | Observed Efficacy |
| Ribavirin | Orthomyxoviridae | Influenza A & B | Effective against lethal infections in mice, inhibiting viral growth in lungs. nih.gov |
| Ribavirin | Herpesviridae | Herpes Simplex Virus 1 & 2 | Demonstrates antiviral activity. nih.gov |
| Ribavirin | Coronaviridae | Coronavirus | Evaluated for potential therapeutic use. nih.gov |
| Taribavirin | Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Indicated for severe infections. nih.gov |
| Acyclovir Analogs | Herpesviridae | Herpes Simplex Virus 1 | Active against the virus. nih.gov |
| 1,2,4-triazole-3-thiones | Orthomyxoviridae | Influenza A (H1N1) | R-configuration enantiomers are potential drug candidates. nih.gov |
Anticancer Potential and Proposed Molecular Targets (e.g., eIF4E, EGFR)
Derivatives of the 1,2,4-triazole scaffold have shown significant promise as anticancer agents, with research indicating antiproliferative activity against a variety of cancer cell lines. nih.govzsmu.edu.ua These compounds exert their effects through interaction with key molecular targets involved in cancer cell growth and proliferation. researchgate.net
Molecular Targets:
Epidermal Growth Factor Receptor (EGFR): Certain novel 1,2,4-triazole derivatives have been identified as potent inhibitors of EGFR. nih.govresearchgate.net For instance, compound 8c in one study showed significant EGFR inhibition with an IC₅₀ value of 3.6 μM. nih.gov Molecular modeling studies have been employed to understand the binding modes of these active compounds to target enzymes like EGFR. nih.gov
BRAF and Tubulin: In addition to EGFR, some 1,2,4-triazole compounds have been tested against other known anticancer targets. Compounds have been discovered to be potent inhibitors of tubulin and have shown inhibitory activity against BRAF, another key protein in cancer signaling pathways. nih.govresearchgate.net
Antiproliferative Activity:
Triazole nucleoside analogs have demonstrated antiproliferative effects against pancreatic cancer cell lines, such as Capan-2 and MiaPaCa-2. researchgate.net
A Ribavirin analog, SRO-91, showed anti-cancer activity in ovarian cancer cells. researchgate.net
Other synthesized series of 1,2,4-triazole derivatives have shown remarkable antiproliferative activity against various tested cancer cell lines, including colon carcinoma. nih.govresearchgate.net
The following table details the anticancer activity and molecular targets of specific 1,2,4-triazole derivatives.
| Compound Series/Analog | Cancer Cell Line | Molecular Target | Key Findings |
| Novel 1,2,4-triazole derivatives (8c, 8d) | Various | EGFR, BRAF, Tubulin | Potent inhibition of tubulin and BRAF; compound 8c showed best EGFR inhibition. nih.gov |
| Triazole nucleoside analogs | Pancreatic Cancer (Capan-2, MiaPaCa-2) | Not specified | Showed antiproliferative activity. researchgate.net |
| SRO-91 (Ribavirin analog) | Ovarian Cancer | Not specified | Demonstrated anti-cancer activity. researchgate.net |
| Thiazolo[3,2-b] nih.govcsfarmacie.czresearchgate.nettriazoles | HT-29 (Colon Carcinoma) | EGFR | Exhibited variable antiproliferative activity and promising EGFR inhibition. researchgate.net |
Immunomodulatory Effects and Mechanisms
Beyond direct antimicrobial and anticancer effects, certain 1,2,4-triazole derivatives have been investigated for their ability to modulate the immune system. This immunomodulatory activity presents a potential therapeutic avenue for diseases with an inflammatory component.
Studies on novel 1,2,4-triazole derivatives linked to a propionic acid moiety have explored their effects on peripheral blood mononuclear cells (PBMCs). nih.gov Specific compounds demonstrated an inhibitory effect on PBMC proliferation and the release of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov This suggests a potential anti-inflammatory role for these analogs. While the precise mechanisms are still under investigation, these findings highlight the potential for developing 1,2,4-triazole-based compounds as immunomodulatory agents. It is noted, however, that the presence of a double bond in the aliphatic acid substituent appears to enhance these anti-inflammatory effects. nih.gov
Broad-Spectrum Antimicrobial and Antifungal Investigations for 1,2,4-Triazole Derivatives
The 1,2,4-triazole core is a fundamental pharmacophore in several clinically used antifungal drugs, including fluconazole and itraconazole. ujmm.org.ua This has spurred extensive research into novel derivatives for broader antimicrobial and antifungal applications. nih.govresearchgate.net
Antifungal Activity: Many synthesized 1,2,4-triazole derivatives have been screened for antifungal activity. nih.govnih.gov Studies have shown that certain Schiff bases of triazolethiones possess good antifungal activity. nih.gov Research comparing different classes of these derivatives found that 3-amino-1,2,4-triazole derivatives exhibited better performance against Candida albicans than 3-thio-1,2,4-triazoles. nih.govcsfarmacie.cz
Antibacterial Activity: The antibacterial potential of these compounds has also been established. nih.gov Derivatives have been tested against both Gram-positive and Gram-negative bacteria. researchgate.net For example, 3-amino-1,2,4-triazole derivatives showed superior performance against Staphylococcus aureus compared to their 3-thio counterparts. nih.govcsfarmacie.cz One particular compound, 5-(1Н-tetrazole-1-іl)methyl-4Н-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimin, demonstrated significant antimicrobial and antifungal action at a concentration of 2 μg/ml. nih.govcsfarmacie.czresearchgate.net
The table below provides examples of the antimicrobial and antifungal activities of 1,2,4-triazole derivatives.
| Compound Class/Derivative | Target Organism | Type | Key Findings |
| 3-amino-1,2,4-triazole derivatives | Staphylococcus aureus | Bacteria (Gram-positive) | Showed better performance than 3-thio-1,2,4-triazoles. nih.govcsfarmacie.cz |
| 3-amino-1,2,4-triazole derivatives | Candida albicans | Fungus | Showed better performance than 3-thio-1,2,4-triazoles. nih.govcsfarmacie.cz |
| 5-(1Н-tetrazole-1-іl)methyl-4Н- -1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimin | Various test strains | Bacteria & Fungi | Showed antimicrobial and antifungal action at 2 μg/ml. nih.govcsfarmacie.czresearchgate.net |
| Schiff bases of triazolethione | Various microorganisms | Bacteria & Fungi | Exhibited good antifungal activity. nih.gov |
Advanced Spectroscopic and Computational Characterization of 1 Pentofuranosyl 1h 1,2,4 Triazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation and purity assessment of 1-Pentofuranosyl-1H-1,2,4-triazole derivatives. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.
In ¹H NMR, the protons of the triazole ring typically appear as distinct singlets in the downfield region of the spectrum. The C5-H proton of the 1,2,4-triazole (B32235) ring is generally observed at a lower field than the C3-H proton due to the electronic environment. The anomeric proton (H-1') of the pentofuranosyl moiety is a key diagnostic signal, appearing as a doublet, with its chemical shift and coupling constant providing information about the β-configuration common in nucleosides. The remaining protons of the sugar ring (H-2' to H-5') produce complex multiplets in the upfield region.
In ¹³C NMR spectroscopy, the carbon atoms of the triazole ring (C-3 and C-5) resonate at characteristic downfield chemical shifts, typically in the range of 145–165 ppm. diva-portal.org The signals for the pentofuranosyl carbons appear at distinct positions, with the anomeric carbon (C-1') being particularly informative for confirming the glycosidic linkage. The integration of proton signals in ¹H NMR allows for the determination of the relative number of protons, which serves as a primary method for assessing the purity of the synthesized compounds.
| Atom Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Triazole C3-H | ~7.9 - 8.2 | ~147 - 158 |
| Triazole C5-H | ~8.8 - 9.2 | ~147 - 162 |
| Sugar H-1' (Anomeric) | ~5.8 - 6.2 (d) | ~85 - 95 |
| Sugar H-2', H-3', H-4' | ~4.0 - 4.8 (m) | ~70 - 85 |
| Sugar H-5', H-5'' | ~3.7 - 4.0 (m) | ~60 - 65 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound derivatives and to gain structural insights through the analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound, confirming its elemental composition.
In a typical mass spectrum, the molecule is ionized to produce a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺, which reveals the molecular weight. The subsequent fragmentation of this ion provides a characteristic pattern that serves as a molecular fingerprint. A common and significant fragmentation pathway for these nucleoside analogs is the cleavage of the N-glycosidic bond that connects the pentofuranosyl sugar to the triazole base. This cleavage results in two primary fragment ions: one corresponding to the protonated triazole base and the other corresponding to the sugar moiety. Further fragmentation of the sugar portion often involves sequential losses of water (H₂O) and other small molecules. nih.gov
| Fragment Ion | Description | Expected m/z (example) |
|---|---|---|
| [M+H]⁺ | Protonated molecular ion | Corresponds to MW + 1 |
| [Base+H]⁺ | Protonated 1,2,4-triazole base | Variable (depends on substituents) |
| [Sugar]⁺ | Pentofuranosyl cation | ~133 |
| [Sugar - H₂O]⁺ | Sugar fragment after loss of water | ~115 |
| [Sugar - 2H₂O]⁺ | Sugar fragment after loss of two water molecules | ~97 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are used to identify the functional groups present in this compound derivatives, thereby confirming their structure.
The IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. Key features for these compounds include:
O-H stretching: A broad band in the 3200–3500 cm⁻¹ region, arising from the hydroxyl groups on the pentofuranosyl ring.
N-H stretching: If present on the triazole ring, a band may appear around 3100-3300 cm⁻¹. researchgate.net
C-H stretching: Aromatic C-H stretching from the triazole ring is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the sugar moiety appears just below 3000 cm⁻¹. researchgate.net
C=N and N=N stretching: These vibrations from the triazole ring produce characteristic sharp peaks in the 1400–1650 cm⁻¹ region. researchgate.net
C-O stretching: Strong absorptions from the C-O bonds of the sugar ring and its hydroxyl groups are typically found in the 1000–1200 cm⁻¹ fingerprint region.
Raman spectroscopy provides similar vibrational information but is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the skeletal vibrations of the heterocyclic and sugar rings. asianpubs.org
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| O-H stretch | 3200 - 3500 (broad) | Sugar -OH |
| Aromatic C-H stretch | 3000 - 3100 | Triazole C-H |
| Aliphatic C-H stretch | 2850 - 3000 | Sugar C-H |
| C=N / N=N stretch | 1400 - 1650 | Triazole Ring |
| C-O stretch | 1000 - 1200 (strong) | Sugar C-O, C-OH |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. For this compound derivatives, this technique provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. researchgate.net
A single-crystal X-ray structure analysis reveals:
Absolute Configuration: Unambiguously determines the stereochemistry at the chiral centers of the pentofuranosyl ring.
Conformation: Defines the puckering of the sugar ring and the syn/anti orientation of the triazole base relative to the sugar (the glycosidic torsion angle).
Intermolecular Interactions: Elucidates the network of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice. This is particularly important for understanding how these molecules might interact with biological targets. mdpi.com
Bond Characteristics: The measured bond lengths within the triazole ring can confirm the degree of electron delocalization and aromaticity. core.ac.uk
| Parameter | Typical Value (Å or °) | Significance |
|---|---|---|
| N-N Bond Length | ~1.32 - 1.39 Å | Confirms triazole ring structure nih.gov |
| C-N Bond Length | ~1.31 - 1.38 Å | Indicates partial double bond character core.ac.uknih.gov |
| N-C-N Bond Angle | ~102 - 112° | Defines ring geometry |
| Glycosidic Torsion Angle | Variable | Determines syn/anti conformation |
Theoretical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Theoretical calculations, particularly those using Density Functional Theory (DFT), are powerful tools that complement experimental data and provide deeper insights into the electronic properties and reactivity of molecules. mdpi.com By solving approximations of the Schrödinger equation, DFT can predict a wide range of molecular characteristics.
For this compound derivatives, DFT calculations are used to:
Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, including bond lengths and angles, which can be compared with X-ray crystallography data. researchgate.net
Predict Spectroscopic Properties: Calculate NMR chemical shifts and vibrational frequencies (IR/Raman), which aids in the assignment of experimental spectra. nih.gov
Analyze Electronic Structure: Determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. irjweb.comekb.eg
Map Electrostatic Potential (MEP): Visualize the electron density distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions.
| Computational Parameter | Significance |
|---|---|
| Optimized Geometry | Provides the most stable 3D structure of the molecule. |
| HOMO Energy | Relates to the ability to donate an electron (ionization potential). mdpi.com |
| LUMO Energy | Relates to the ability to accept an electron (electron affinity). mdpi.com |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. irjweb.com |
| Molecular Electrostatic Potential (MEP) | Predicts sites for nucleophilic and electrophilic attack. |
Future Perspectives and Research Directions for 1 Pentofuranosyl 1h 1,2,4 Triazole Based Therapeutics
Rational Design of Next-Generation Analogs with Improved Potency and Selectivity
The rational design of new analogs of 1-pentofuranosyl-1H-1,2,4-triazole is a key area of research aimed at enhancing antiviral efficacy and selectivity while minimizing off-target effects. Synthetic nucleoside mimics are significant candidates in the search for antiviral and anticancer drugs. nih.gov Modifications are systematically introduced to the triazole base, the pentofuranosyl sugar moiety, or the carboxamide group to optimize interactions with viral enzymes or other cellular targets. bohrium.comresearchgate.net
Key Strategies for Analog Design:
Modification of the Triazole Ring: Researchers have explored replacing the 1,2,4-triazole (B32235) ring with a 1,2,3-triazole bioisostere. semanticscholar.orgresearchgate.net This seemingly subtle change can significantly alter the molecule's electronic properties and how it is recognized by viral polymerases or cellular kinases.
Substitution at the Carboxamide Group: The carboxamide functional group on the triazole ring is a frequent target for modification. Replacing it with other substituents, such as c-propyl, methyl carboxylate, or trifluoromethyl groups, has been investigated to create novel analogs. semanticscholar.org Introducing lipophilic groups at this position has also been a strategy to modulate the compound's properties. nih.gov
Aryl Functionalities on the Nucleobase: Attaching aromatic groups to the triazole nucleobase is a strategy to confer novel mechanisms of action. nih.gov This approach aims to combine the unique characteristics of the triazole heterocycle with the properties of the appended aromatic moieties to develop drug candidates with new modes of action. nih.gov
Sugar Moiety Variation: Altering the sugar component provides another avenue for creating diversity. This includes modifications to the ribose sugar or replacing it entirely with an acyclic sugar portion to influence the compound's uptake, metabolism, and target interaction. bohrium.comresearchgate.net
A study focused on new 1H-1,2,3-triazole nucleoside analogs of Ribavirin (B1680618) reported on compounds where the standard amide group was exchanged for other substituents. The antiviral activity of these analogs was tested against Influenza A and HIV-1 reverse transcriptase (RT).
| Compound ID | R Group | Target | IC50 (μM) |
| 5b | CO2CH3 | Influenza A | 14 |
| 5b | CO2CH3 | HIV-1 RT | 3.8 |
This table presents data on the inhibitory concentrations (IC50) of a rationally designed analog, demonstrating how modifications can lead to potent antiviral activity. semanticscholar.orgresearchgate.net
These rational design approaches, guided by structure-activity relationship (SAR) studies, are crucial for developing next-generation this compound analogs with superior therapeutic profiles.
Development of Novel Prodrug Strategies for Enhanced Bioavailability and Target Delivery
A significant challenge with this compound and its analogs is achieving optimal bioavailability and ensuring the drug reaches its intended target site in sufficient concentrations. Prodrug strategies offer a powerful solution by masking or modifying the active drug to improve its pharmacokinetic properties. nih.gov
Prominent Prodrug Approaches:
Liver-Targeting Prodrugs: Viramidine (also known as Taribavirin) is a prominent example of a liver-targeting prodrug of Ribavirin. news-medical.net It is a 3-carboxamidine prodrug designed to be converted to the active Ribavirin primarily in the liver by adenosine (B11128) deaminases. This targeted activation helps to concentrate the drug in the liver, which is the primary site of replication for viruses like Hepatitis C, while reducing systemic exposure and associated side effects. news-medical.net
Macromolecular Prodrugs: Another innovative strategy involves attaching the nucleoside analog to a polymer backbone, creating a macromolecular prodrug. nih.govadvancedsciencenews.com For instance, Ribavirin has been conjugated to polymers like poly(N-vinylpyrrolidone) and poly(acrylic acid). nih.gov These polymer conjugates are designed to have a reduced association with red blood cells, which is a major cause of the dose-limiting anemia seen with Ribavirin. nih.govadvancedsciencenews.com This approach aims to improve the drug's safety profile without compromising its efficacy. nih.gov
Water-Soluble Prodrugs: For triazole nucleosides with poor solubility, prodrugs can be designed to enhance this property. One approach involves creating a triazolium salt linked to an aminocarboxyl moiety, which can undergo enzymatic activation to release the parent drug. nih.gov This strategy improves water solubility and allows for more effective administration. nih.gov
These prodrug strategies are essential for overcoming the inherent limitations of triazole nucleosides, enhancing their therapeutic index, and improving patient adherence. news-medical.net
Strategies for Addressing and Preventing Drug Resistance
The emergence of drug resistance is a major threat to the long-term efficacy of antiviral therapies. grantome.com Viruses, particularly RNA viruses with their high mutation rates, can evolve to become less susceptible to antiviral agents. Resistance to nucleoside analogs like this compound can arise through several mechanisms.
Mechanisms of Resistance:
Viral Polymerase Mutations: Mutations in the viral RNA-dependent RNA polymerase (RdRp) can alter the enzyme's active site, reducing its ability to recognize and incorporate the triphosphorylated form of the nucleoside analog. This often involves an increase in the replication fidelity of the polymerase. nih.gov
Reduced Drug Uptake: Resistance can also be cell-based. Studies have shown that cells can become resistant to Ribavirin by reducing the activity of nucleoside transporters, such as equilibrative nucleoside transporter 1 (ENT1). asm.org This mechanism limits the amount of the drug that can enter the cell to exert its antiviral effect. asm.org
Strategies to Combat Resistance:
Combination Therapy: The most effective strategy to prevent and overcome resistance is the use of combination therapy, where drugs with different mechanisms of action are administered simultaneously. nih.gov For Hepatitis C, the addition of Ribavirin to direct-acting antiviral (DAA) regimens improves sustained virologic response (SVR) rates, particularly in patients with baseline resistance-associated substitutions (RASs). hcvguidelines.org Combining a nucleoside analog with other classes of antivirals, such as protease inhibitors or non-nucleoside polymerase inhibitors, creates a high genetic barrier to the development of resistance. mdpi.com
Optimizing Treatment Duration: The length of therapy should be optimized to ensure viral eradication and achieve a cure, thereby minimizing the opportunity for resistant variants to emerge. hcvguidelines.org
Development of Novel Analogs: Continuous development of new analogs that are active against resistant viral strains is crucial. Rational drug design can be used to create molecules that can effectively inhibit mutated viral polymerases.
Addressing drug resistance requires a multi-pronged approach that combines strategic therapeutic regimens with the ongoing discovery of new and more robust antiviral agents.
Exploration of New Therapeutic Indications for Triazole Nucleosides
While this compound and its derivatives are primarily known for their antiviral properties, their unique biological activities have prompted investigations into other therapeutic areas, most notably oncology. nih.gov The 1,2,4-triazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net
Emerging Therapeutic Applications:
Anticancer Activity: A growing body of evidence supports the potential of triazole nucleosides as anticancer agents. nih.govresearchgate.net Novel 1,2,4-triazole nucleoside analogs have been developed that exhibit significant anticancer activity. rsc.orgnih.gov For example, a strategy of "terminal N,N-dimethylation" was used to impart tertiary amines to a 1,2,4-triazole nucleoside, resulting in lead compounds that induced cancer cell death through both apoptosis and autophagy. rsc.orgnih.gov Other studies have shown that amine-functioned aryltriazole nucleosides can inhibit cancer cell growth by targeting the heat shock response pathway. researchgate.net
| Compound Class | Proposed Anticancer Mechanism |
| N,N-dimethylated triazole nucleosides | Induction of apoptosis and autophagy |
| Amine-functioned aryltriazole nucleosides | Targeting the heat shock response pathway |
This table summarizes novel mechanisms of action for triazole nucleosides in oncology. rsc.orgresearchgate.net
Antiparasitic Activity: The structural features of triazole compounds are being refined to improve potency and selectivity against various protozoan pathogens, including those that cause Chagas disease and toxoplasmosis. mdpi.com The goal is to design triazoles that selectively target essential parasite enzymes with higher affinity than their human counterparts. mdpi.com
Other Viral Infections: Research continues to explore the activity of novel triazole nucleosides against a broad spectrum of viruses beyond their traditional targets. benthamscience.com
The structural versatility of the this compound scaffold ensures its continued relevance in drug discovery. The exploration of new therapeutic indications, particularly in cancer, represents a promising future direction for this important class of compounds.
Q & A
Q. Advanced Environmental Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
